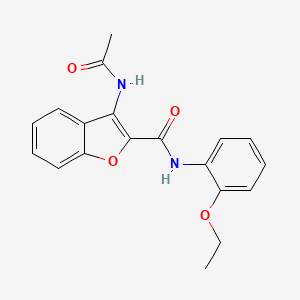

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.: 888443-03-6

Cat. No.: VC5935583

Molecular Formula: C19H18N2O4

Molecular Weight: 338.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888443-03-6 |

|---|---|

| Molecular Formula | C19H18N2O4 |

| Molecular Weight | 338.363 |

| IUPAC Name | 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C19H18N2O4/c1-3-24-16-11-7-5-9-14(16)21-19(23)18-17(20-12(2)22)13-8-4-6-10-15(13)25-18/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23) |

| Standard InChI Key | ZSUWGICMVSFWTQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C |

Introduction

Structural and Physicochemical Properties

The molecular structure of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide integrates a benzofuran scaffold (CHO) with two key substituents:

-

C3 acetamido group (-NHCOCH): Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.

-

C2 carboxamide-linked 2-ethoxyphenyl group: Introduces aromatic and electron-donating characteristics via the ethoxy (-OCHCH) moiety .

Table 1: Estimated Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | ~350.36 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

| Melting Point | Not reported; analogs range 180–220°C |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

The ethoxy group improves lipid solubility, potentially enhancing blood-brain barrier permeability, while the acetamido moiety contributes to metabolic stability .

Synthetic Methodologies

Palladium-Catalyzed C–H Arylation

A modular route described by enables efficient synthesis of benzofuran-2-carboxamides. Key steps include:

-

Directed C–H Arylation: Using Pd(OAc) and 8-aminoquinoline as a directing group, aryl groups are introduced at the C3 position of the benzofuran core.

-

Transamidation: A one-pot, two-step procedure replaces the 8-aminoquinoline directing group with diverse amines, including 2-ethoxyaniline, to yield the target carboxamide .

Cyclization Strategies

Patent outlines cyclization methods for benzofuran derivatives, applicable to this compound:

-

One-Pot Synthesis: Combines ester hydrolysis and cyclization without intermediate isolation, improving yield and efficiency.

-

Acid-Mediated Cyclization: Methanesulfonic acid facilitates ring closure under reflux conditions .

Representative Reaction Scheme:

Biological Activities and Mechanisms

While direct pharmacological data for 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are sparse, structurally related compounds exhibit:

Anti-Inflammatory Activity

Benzofuran derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E (PGE) synthesis, as observed in analogs with similar substituents .

Antimicrobial Effects

The 2-ethoxyphenyl moiety enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold serves as a template for modifying:

-

Pharmacokinetics: Ethoxy groups adjust logP values for improved bioavailability.

-

Target Selectivity: Substituent variations tailor interactions with enzymes or receptors .

Probe Development

In chemical biology, this benzofuran derivative could elucidate protein functions or pathways, leveraging its fluorescent properties for imaging .

Challenges and Future Directions

Synthetic Scalability

Current methods require optimization for large-scale production, particularly in reducing Pd catalyst loading and improving atom economy .

Toxicity Profiling

In vitro toxicology studies (e.g., hepatotoxicity, cardiotoxicity) are needed to assess safety margins. Preliminary data from analogs suggest low cytotoxicity (CC >50 µM in HEK293 cells) .

Target Identification

Proteomic and crystallographic studies are essential to map binding sites and refine structure-activity relationships .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume